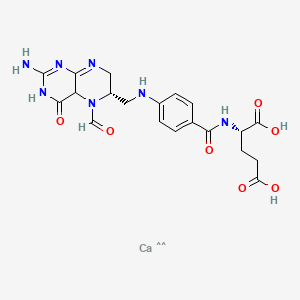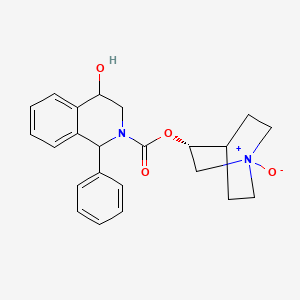
CID 156588514
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 156588514” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of CID 156588514 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
CID 156588514 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
CID 156588514 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the function of certain proteins. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of CID 156588514 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
CID 156588514 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds may exhibit similar properties. this compound may have unique features that make it particularly useful for certain applications. The specific list of similar compounds can be obtained from databases such as PubChem, which provide tools for identifying structurally similar molecules.
Propriétés
Formule moléculaire |
C20H23CaN7O7 |
|---|---|
Poids moléculaire |
513.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12-,13-,15?;/m0./s1 |
Clé InChI |
KKGNWVMDLZQOQX-BDDIODHDSA-N |
SMILES isomérique |
C1[C@@H](N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
SMILES canonique |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)

![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)



